2-Benzenesulfonylmethyl-1H-benzoimidazole
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Overview
Description
2-Benzenesulfonylmethyl-1H-benzoimidazole is a chemical compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32 g/mol . It is a benzimidazole derivative, which means it contains a benzimidazole ring structure fused with a benzene ring and a sulfonylmethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonylmethyl-1H-benzoimidazole typically involves the reaction of benzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
Benzimidazole+Benzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonylmethyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfoxide derivatives .
Scientific Research Applications
2-Benzenesulfonylmethyl-1H-benzoimidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzenesulfonylmethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfonyl group may enhance the compound’s binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylselanyl-1H-benzimidazole
- 2-Methanesulfonyl-1H-benzimidazole
- 2-Ethylsulfanyl-1H-benzimidazole
- 2-Benzylselanyl-1H-benzimidazole
- 2-Benzhydryl-1H-benzimidazole
Uniqueness
2-Benzenesulfonylmethyl-1H-benzoimidazole is unique due to its specific sulfonylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
2-Benzenesulfonylmethyl-1H-benzoimidazole (BSMBI) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article aims to summarize the current understanding of BSMBI's biological activity, supported by case studies and research findings.
Chemical Structure and Properties
BSMBI has the molecular formula C14H13N3O2S and a molecular weight of 285.34 g/mol. The compound features a benzoimidazole ring, which is known for its diverse biological activities, and a sulfonylmethyl group that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of BSMBI through various in vitro assays. For instance, one study investigated its effects on colon (HT-29) and breast (MDA-MB-231) cancer cell lines. The results indicated that BSMBI significantly reduced cell viability in both cell lines, with a more pronounced effect observed at higher concentrations (50 µM). Specifically, BSMBI treatment led to an increase in apoptosis rates, with values ranging from 45.2% to 62.7% compared to untreated controls .
Cell Line | Concentration (µM) | Apoptosis (%) | Control Apoptosis (%) |
---|---|---|---|
HT-29 | 10 | 9.4 - 51.2 | 5.9 |
MDA-MB-231 | 50 | 45.2 - 62.7 | Not specified |
The mechanism of action appears to involve cell cycle arrest, particularly inducing G0/G1 phase accumulation while decreasing S and G2/M phases .
Antimicrobial Activity
In addition to its anticancer properties, BSMBI has shown promising antimicrobial activity against various pathogens. In a comparative study involving several benzoimidazole derivatives, BSMBI exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several standard antibiotics, suggesting its potential as an alternative therapeutic agent.
The biological activity of BSMBI can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that BSMBI may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells . Further mechanistic studies are required to elucidate the precise interactions at the molecular level.
Case Study 1: Anticancer Efficacy
A notable study focused on the synthesis and evaluation of various benzoimidazole derivatives, including BSMBI. The compounds were tested against HT-29 and MDA-MB-231 cell lines using MTS assays. Results indicated that BSMBI not only reduced cell viability but also induced significant apoptotic activity, outperforming some existing chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of BSMBI against clinical isolates. The results demonstrated that BSMBI had bactericidal effects comparable to those of conventional antibiotics, with a notable spectrum of activity against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18,11-6-2-1-3-7-11)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPWJMSALRLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368364 |
Source
|
Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21094-70-2 |
Source
|
Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.